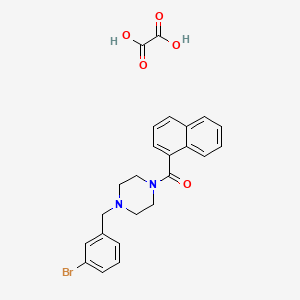
1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate, also known as BB-22, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic benefits. BB-22 belongs to the family of designer drugs that mimic the effects of cannabis and has been found to have a high affinity for the CB1 and CB2 receptors in the brain.
作用机制
1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate acts as a partial agonist of the CB1 and CB2 receptors in the brain. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the characteristic effects of cannabis, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate has also been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation. Additionally, 1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate has been shown to have anti-tumor effects, inhibiting the growth and proliferation of cancer cells in vitro.
实验室实验的优点和局限性
1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high affinity for the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. However, 1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate also has limitations. It is a designer drug and has not been approved for human use, which limits its potential therapeutic applications. Additionally, 1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate has been found to have several side effects, including anxiety, paranoia, and tachycardia, which can complicate experimental results.
未来方向
There are several future directions for research on 1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Additionally, 1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate could be investigated for its potential use in combination with other drugs to enhance their therapeutic effects. Further research is also needed to better understand the biochemical and physiological effects of 1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate and its potential side effects. Finally, 1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate could be used as a tool to study the endocannabinoid system and its role in various physiological processes.
合成方法
1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate is synthesized by the reaction of 1-naphthoyl chloride with 1-(3-bromobenzyl)piperazine in the presence of a base. The resulting product is then treated with oxalic acid to form the oxalate salt of 1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate. The synthesis of 1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate is relatively simple and can be carried out in a laboratory setting.
科学研究应用
1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate has been studied extensively for its potential therapeutic benefits. It has been found to have anti-inflammatory, analgesic, and neuroprotective effects. 1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate has also been investigated for its potential use in the treatment of cancer, epilepsy, and other neurological disorders. Additionally, 1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate has been used as a tool in the study of the endocannabinoid system and its role in various physiological processes.
属性
IUPAC Name |
[4-[(3-bromophenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O.C2H2O4/c23-19-8-3-5-17(15-19)16-24-11-13-25(14-12-24)22(26)21-10-4-7-18-6-1-2-9-20(18)21;3-1(4)2(5)6/h1-10,15H,11-14,16H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGFITQNDZAHGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)C(=O)C3=CC=CC4=CC=CC=C43.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(3-Bromophenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone;oxalic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-aminoethyl){2-[2-(4-chlorophenoxy)ethoxy]ethyl}amine](/img/structure/B5142503.png)
![ethyl 4-(4-chlorobenzyl)-1-[(5-methyl-2-thienyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5142510.png)
![2-[3-(4-methoxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzonitrile](/img/structure/B5142524.png)
![4-({N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B5142538.png)
![(4aS*,8aR*)-2-{[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetyl}decahydroisoquinoline](/img/structure/B5142543.png)
![2-[(3,4-dichlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5142546.png)
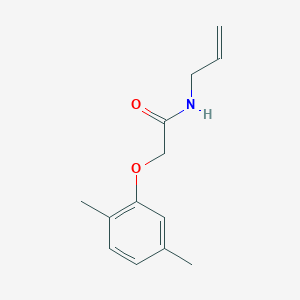
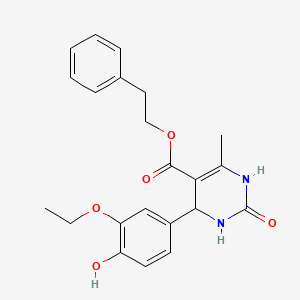
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5142585.png)
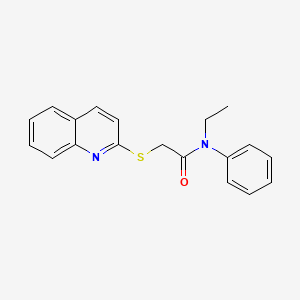
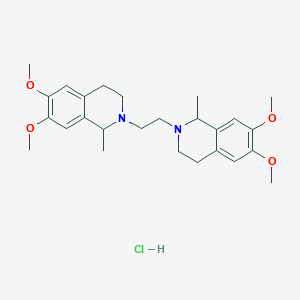
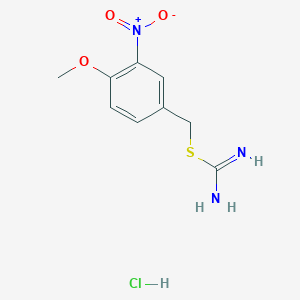
![3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5142619.png)
![N-[2-(acetylamino)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5142634.png)